Orally Active SIRT1 Activation vs. Standard Reference Compounds
SRTCX1003 is explicitly reported as an orally active SIRT1 activator, a key differentiator from earlier polyphenolic STACs like Resveratrol which suffer from poor oral bioavailability and rapid metabolism [1]. While Resveratrol's EC1.5 for SIRT1 activation is approximately 46.2 μM, SRTCX1003 demonstrates an EC1.5 of 0.61 μM, representing a ~75-fold improvement in potency [1].
| Evidence Dimension | SIRT1 Activation Potency (EC1.5) and Oral Activity |
|---|---|
| Target Compound Data | EC1.5 = 0.61 μM; Orally active (in vivo efficacy demonstrated via oral gavage) |
| Comparator Or Baseline | Resveratrol: EC1.5 = 46.2 μM; Poor oral bioavailability |
| Quantified Difference | ~75.7-fold lower EC1.5 (more potent) for SRTCX1003; Functional oral bioavailability for SRTCX1003 |
| Conditions | Cell-free SIRT1 activity assay (EC1.5); In vivo mouse model of LPS-induced inflammation (oral dosing) |
Why This Matters
Procurement for in vivo efficacy studies requires compounds with demonstrated oral bioavailability and potency superior to widely used but poorly bioavailable reference activators like Resveratrol.
- [1] Yang H, Zhang W, Pan H, Feldser HG, Lainez E, Miller C, et al. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity. PLoS One. 2012;7(9):e46364. View Source
